m-PEG4-NHS ester is a high-purity, amine-reactive PEGylation reagent featuring a discrete polyethylene glycol (PEG) chain of exactly four ethylene oxide units. This monodisperse structure (Polydispersity Index = 1.0) ensures a fixed molecular weight and chain length, a critical attribute for reproducible bioconjugation. The N-hydroxysuccinimide (NHS) ester group facilitates the formation of stable, covalent amide bonds with primary amines on proteins, peptides, and other biomolecules, introducing a short, hydrophilic spacer. Its primary procurement value lies in applications where precise control over conjugate structure, homogeneity, and batch-to-batch consistency is essential.
Substituting m-PEG4-NHS ester with seemingly similar alternatives introduces critical process and performance risks. Using polydisperse PEG-NHS esters of a similar average molecular weight results in heterogeneous conjugates, complicating purification, preventing precise analytical characterization, and compromising batch-to-batch reproducibility. This is particularly detrimental in therapeutic and diagnostic development where defined structure-activity relationships are required. Swapping for a monodisperse PEG linker with a different chain length (e.g., m-PEG8 or m-PEG12) is not a direct replacement; longer chains can introduce greater steric hindrance, potentially reducing the binding affinity of the conjugated biomolecule, and altering the final product's solubility and pharmacokinetic profile. Finally, the NHS ester itself is highly susceptible to hydrolysis in aqueous solutions, making the high purity and reactivity of a well-defined reagent essential to maximize conjugation efficiency over this competing side reaction.
Unlike polydisperse PEG reagents which are mixtures of various chain lengths, m-PEG4-NHS ester is a single, pure compound with a Polydispersity Index (PDI) of 1.0. When used in bioconjugation, this molecular precision yields a final product that appears as a single, sharp peak in mass spectrometry (MS) or size-exclusion chromatography (SEC) analysis. In contrast, conjugates made with polydisperse PEGs exhibit a broad distribution of peaks, reflecting a heterogeneous mixture that is difficult to characterize and reproduce.
| Evidence Dimension | Polydispersity Index (PDI) |
| Target Compound Data | 1.0 |
| Comparator Or Baseline | Polydisperse PEG Reagents: PDI > 1.0 (typically 1.01-1.10) |
| Quantified Difference | Results in a single molecular entity vs. a statistical distribution of molecules. |
| Conditions | Characterization by Mass Spectrometry (e.g., MALDI-TOF) or Gel Permeation/Size-Exclusion Chromatography (GPC/SEC). |
For therapeutic and diagnostic applications, product homogeneity is critical for predictable pharmacology, simplified regulatory filing, and reliable batch-to-batch manufacturing.
The choice of PEG chain length directly impacts the function of the conjugated biomolecule. Longer PEG chains (e.g., PEG 2,000-10,000 Da) create a larger hydrodynamic radius, which can sterically hinder access to a protein's active or binding site, thereby reducing its biological activity. For example, studies on glycodendrimers showed that binding affinity to the lectin UEA-I decreased as PEG chain length increased from PEG2000 to PEG10000 due to steric effects. The short, defined length of the PEG4 spacer is selected when the priority is to add hydrophilicity with minimal risk of compromising the molecule's binding affinity or function.
| Evidence Dimension | Binding Affinity / Biological Activity |
| Target Compound Data | Minimal activity loss due to low steric hindrance. |
| Comparator Or Baseline | Longer PEG chains (e.g., 5 kDa, 20 kDa): Can cause significant reduction in bioactivity or binding affinity. |
| Quantified Difference | Activity retention is highly dependent on the specific protein and PEGylation site, but longer PEGs consistently present a higher risk of steric interference. |
| Conditions | Conjugation of proteins, antibodies, or peptides where a specific binding interaction is critical for function. |
This makes m-PEG4-NHS ester the appropriate choice for modifying antibodies, enzymes, or receptor ligands where preserving high binding affinity is more critical than maximizing circulation half-life.
PEG-NHS esters are moisture-sensitive and require dissolution in a dry, water-miscible organic solvent like DMSO or DMF prior to addition to an aqueous reaction buffer. m-PEG4-NHS ester, as a short-chain PEG, maintains good solubility in these common organic solvents. This is a key handling and processability advantage when working with hydrophobic peptides or small molecules that require an organic co-solvent to remain in solution during the conjugation reaction. While longer PEGs offer greater final conjugate solubility in water, their own initial dissolution can be more challenging in non-aqueous systems.
| Evidence Dimension | Solubility in Organic Solvents |
| Target Compound Data | Readily soluble in DMSO, DMF, and DCM. |
| Comparator Or Baseline | Longer-chain PEGs (e.g., >20 units): May have different solubility profiles, sometimes requiring specific solvent systems. |
| Quantified Difference | Not directly quantified in comparative studies, but established as a standard handling procedure for short-chain PEG-NHS esters. |
| Conditions | Preparation of stock solutions for bioconjugation reactions, especially for modifying water-insoluble substrates. |
Reliable solubility in standard organic solvents simplifies reaction setup, ensuring the reagent is fully dissolved and available, which is critical for achieving consistent and efficient conjugation.
In the development of ADCs and other protein therapeutics, a well-defined final product is essential for regulatory approval. Using the monodisperse m-PEG4-NHS ester ensures that the linker component is identical across all conjugated molecules, leading to a more homogeneous drug substance with a consistent drug-to-antibody ratio (DAR) and predictable pharmacokinetic properties.
The defined, hydrophilic PEG4 chain is ideal for conjugating to hydrophobic peptides or small molecule drugs. It enhances aqueous solubility and can improve the molecule's DMPK profile without the analytical complexity of polydisperse polymers. Its reliable solubility in organic solvents like DMSO facilitates reaction setup with poorly water-soluble active pharmaceutical ingredients.
The precise length of m-PEG4-NHS ester allows for controlled-density surface functionalization of nanoparticles. This creates a hydrophilic shell that can reduce non-specific protein adsorption while the short chain length minimizes steric hindrance for attached targeting ligands (e.g., antibodies or aptamers), ensuring they remain accessible to their cellular receptors.
When immobilizing antibodies or other capture proteins onto a biosensor surface, it is critical to maintain their binding activity. The m-PEG4-NHS ester acts as a short, flexible spacer that covalently attaches the protein while minimizing the risk of steric clashes with the sensor surface or neighboring molecules, thereby preserving the high-affinity interactions necessary for sensitive detection.